4-Bromo-1-chloro-2-cyclopropoxybenzene

Sequential palladium catalysis Chemoselective cross-coupling Aryl halide reactivity gradient

4-Bromo-1-chloro-2-cyclopropoxybenzene (CAS 1201196-54-4) is a trisubstituted halogenated aromatic ether with the molecular formula C9H8BrClO and molecular weight 247.51 g/mol. It features a benzene core bearing bromine at the para position relative to chlorine, chlorine at the ortho position relative to the cyclopropoxy substituent, and a cyclopropyl ether group.

Molecular Formula C9H8BrClO
Molecular Weight 247.51 g/mol
CAS No. 1201196-54-4
Cat. No. B1375019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-chloro-2-cyclopropoxybenzene
CAS1201196-54-4
Molecular FormulaC9H8BrClO
Molecular Weight247.51 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C9H8BrClO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3H2
InChIKeyYRKRIHVMCHWRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-chloro-2-cyclopropoxybenzene (CAS 1201196-54-4): Sourcing Specifications and Structural Identity for Research Procurement


4-Bromo-1-chloro-2-cyclopropoxybenzene (CAS 1201196-54-4) is a trisubstituted halogenated aromatic ether with the molecular formula C9H8BrClO and molecular weight 247.51 g/mol. It features a benzene core bearing bromine at the para position relative to chlorine, chlorine at the ortho position relative to the cyclopropoxy substituent, and a cyclopropyl ether group. The compound exists as a liquid at ambient temperature and is supplied at standard purity levels of 95% to 98% by multiple vendors, with batch-specific QC documentation including NMR, HPLC, and GC. Its primary role is as a synthetic building block or intermediate in medicinal chemistry and organic synthesis, where the differentiated halogen substitution pattern enables sequential chemoselective functionalization.

Why 4-Bromo-1-chloro-2-cyclopropoxybenzene Cannot Be Substituted by Regioisomeric or Alkoxy Analogs for Synthetic Applications


Substitution of 4-bromo-1-chloro-2-cyclopropoxybenzene with a positional isomer or a non-cyclopropyl alkoxy analog introduces quantifiable differences in physicochemical properties, electronic activation of halogen leaving groups, and steric environment that directly impact chemoselectivity in multi-step synthetic sequences. The specific 1,2,4-substitution pattern – with bromine para to chlorine and cyclopropoxy ortho to chlorine – establishes a reactivity gradient that enables predictable sequential cross-coupling: the para-bromo position is significantly more reactive than the ortho-chloro position in Pd-catalyzed reactions, allowing for programmed functionalization without protection/deprotection strategies. Regioisomers with alternative halogen placement (e.g., 1,2,3- or 1,3,5-substitution) exhibit altered electronic communication between substituents, modifying the activation energies for oxidative addition at each C–X bond and thus undermining the sequential coupling advantage. Additionally, the cyclopropoxy group contributes a LogP increase of approximately +0.7 to +0.8 units compared to the methoxy analog, altering partition behavior in biphasic reaction systems and downstream purification. [1]

Quantitative Differentiation Evidence for 4-Bromo-1-chloro-2-cyclopropoxybenzene Versus Closest Analogs


Para-Bromo/Ortho-Chloro Substitution Pattern Enables Chemoselective Sequential Cross-Coupling Not Available in Regioisomeric Variants

In palladium-catalyzed cross-coupling reactions, the reactivity gradient between aryl bromides and aryl chlorides follows the well-established order Ar–I > Ar–Br >> Ar–Cl, with aryl bromides reacting approximately 10–100× faster than aryl chlorides under standard Suzuki–Miyaura conditions. The 4-bromo-1-chloro-2-cyclopropoxybenzene isomer positions the more reactive bromine atom para to chlorine and the less reactive chlorine ortho to the cyclopropoxy group, creating a predictable two-step functionalization sequence without requiring protecting group strategies. In contrast, the regioisomer 4-bromo-2-chloro-1-cyclopropoxybenzene (CAS 869569-68-6) places bromine meta to chlorine and chlorine para to cyclopropoxy, altering the electronic deactivation pattern of each C–X bond through resonance effects. The 1,3,5-substituted isomer (CAS 1243353-82-3) distributes the two halogens in a symmetrical meta relationship that eliminates the staged reactivity advantage entirely. [1] This substitution pattern specificity provides a synthetic efficiency advantage: the para-bromo position can be addressed in a first coupling step under mild conditions (e.g., Pd(PPh₃)₄, 60–80 °C), while the ortho-chloro position requires more forcing conditions (e.g., Pd₂(dba)₃/XPhos, 100–110 °C) for the second diversification, enabling orthogonal functionalization from a single building block.

Sequential palladium catalysis Chemoselective cross-coupling Aryl halide reactivity gradient

Cyclopropoxy vs. Methoxy Group Increases LogP by +0.77 Units, Modulating Lipophilicity for Drug-Like Property Optimization

A direct comparison of computed LogP values between 4-bromo-1-chloro-2-cyclopropoxybenzene (LogP = 3.88) and its methoxy analog 4-bromo-1-chloro-2-methoxybenzene (CAS 16817-43-9, LogP = 3.11) reveals a ΔLogP of +0.77 units attributable solely to the cyclopropoxy-for-methoxy substitution. [1] This lipophilicity increase falls within the pharmacokinetically relevant range: the cyclopropoxy group introduces three additional sp³-hybridized carbons in a compact, strained ring geometry, increasing hydrocarbon surface area without substantially enlarging the molecular footprint. By contrast, the des-bromo analog 1-chloro-2-cyclopropoxybenzene (CAS 38380-89-1) has a LogP of 3.15, demonstrating that the bromine atom itself contributes approximately +0.73 LogP units. The combined effect – cyclopropoxy + para-bromine – places this compound in the LogP 3.5–4.0 range, which is associated with favorable oral absorption potential while remaining below the LogP > 5 threshold commonly flagged for poor developability. [2] This quantitative lipophilicity profile differentiates the compound from its methoxy counterpart, which resides in a suboptimal LogP ~3.1 range that may result in lower membrane permeability.

Lipophilicity modulation Cyclopropoxy in medicinal chemistry LogP optimization ADME property tuning

Boiling Point Differentiation: +38 °C Higher Than the Methoxy Analog Supports Higher-Temperature Reaction Conditions

The boiling point of 4-bromo-1-chloro-2-cyclopropoxybenzene (280.4±20.0 °C at 760 mmHg) is approximately 38 °C higher than that of its methoxy analog 4-bromo-1-chloro-2-methoxybenzene (240–245 °C at 748 mmHg). This thermal stability difference is practically significant for reactions requiring elevated temperatures (e.g., high-boiling solvent systems such as DMA, DMF, or NMP in the 120–180 °C range), where the methoxy analog may partially distill or co-evaporate with the solvent, altering stoichiometry. The cyclopropoxy compound also exhibits a boiling point approximately 46 °C higher than 1-chloro-2-cyclopropoxybenzene (234.3±13.0 °C), confirming that the para-bromine substituent contributes substantially to the boiling point elevation via increased molecular weight and polarizability. Among close regioisomers, the 4-bromo-2-chloro-1-cyclopropoxybenzene (CAS 869569-68-6) has a reported boiling point of 290.2±20.0 °C, approximately 10 °C higher than the target compound, consistent with the different chlorine position altering molecular dipole and intermolecular interactions. These thermal property differences are directly actionable for procurement decisions when matching the compound to intended reaction conditions.

Thermal stability Reaction solvent selection Boiling point comparison Process chemistry

Density Difference of +0.35 g/cm³ vs. Des-Bromo Analog Enables Differential Purification by Liquid–Liquid Extraction

The density of 4-bromo-1-chloro-2-cyclopropoxybenzene (1.6±0.1 g/cm³) is approximately 0.35 g/cm³ higher than that of 1-chloro-2-cyclopropoxybenzene (1.25±0.06 g/cm³). This density difference arises from the additional bromine atom (atomic mass 79.9 Da) replacing a hydrogen atom (1.0 Da) at the para position, increasing molecular mass from 168.62 to 247.52 g/mol (+47%) and atomic polarizability. In practical extraction protocols, a product phase with density >1.5 g/cm³ readily separates as the lower layer against aqueous phases (density ~1.0 g/cm³) and many organic solvent systems, providing a clean partitioning advantage over lower-density analogs that may form less defined phase boundaries or require salting-out additives. The flash point of the target compound (123.4±21.8 °C) is also significantly higher than the methoxy analog (94.1 °C, literature), indicating reduced flammability hazard during solvent removal and handling.

Workup optimization Liquid–liquid extraction Density-driven separation Process-scale purification

Supplier Purity Tiers (95% vs. 98% NLT) and Batch QC Documentation Enable Fit-for-Purpose Procurement

4-Bromo-1-chloro-2-cyclopropoxybenzene is commercially available at two distinct purity tiers – 95% standard purity and 98% NLT (not less than) – from multiple independent suppliers with documented batch-level quality control. Sigma-Aldrich lists the compound (Enamine catalog ENA447958835) at 95% purity with available Certificates of Analysis. Bidepharm supplies it at 95% standard purity with batch-specific QC data including NMR, HPLC, and GC, while Coresyn Pharmatech and MolCore offer the compound at NLT 98% purity under ISO-certified quality systems. [1] This multi-tier availability contrasts with the methoxy analog 4-bromo-1-chloro-2-methoxybenzene, which is primarily supplied at 97% from a narrower vendor base, and with several regioisomeric cyclopropoxy analogs that are listed at 95% only from single suppliers. Procurement teams can select the 95% tier for early-stage synthesis where cost efficiency dominates, or the 98% tier for later-stage campaigns requiring tighter impurity profiles (e.g., GMP precursor synthesis, impurity reference standard qualification). The MDL number MFCD17009775 provides a unique registry identifier for unambiguous ordering across all supplier catalogs. [1]

Analytical quality control Purity specification Batch-to-batch consistency ISO-certified supply chain

GHS Hazard Profile: Quantified Acute Oral Toxicity Category 4 with Skin/Eye/Respiratory Irritation – Actionable Safety Comparison vs. Non-Irritant Analogs

4-Bromo-1-chloro-2-cyclopropoxybenzene carries a defined GHS hazard profile with four specific hazard statements: H302 (harmful if swallowed – acute oral toxicity Category 4), H315 (causes skin irritation – Category 2), H319 (causes serious eye irritation – Category 2A), and H335 (may cause respiratory irritation – STOT SE Category 3). This profile mandates precautionary measures P264 (wash hands thoroughly after handling), P270 (do not eat, drink, or smoke when using), P280 (wear protective gloves/protective clothing/eye protection), P301+P312 (if swallowed: call a poison center if feeling unwell), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present, continue rinsing), and P501 (dispose of contents/container in accordance with regulations). The hazard signal word is 'Warning,' indicating a moderate hazard level rather than 'Danger.' In comparison, the des-bromo analog 1-chloro-2-cyclopropoxybenzene lacks the bromine substituent that contributes to the skin and eye irritation profile, resulting in a less restrictive handling classification. For procurement and laboratory planning, this GHS profile requires that users implement standard fume hood handling, nitrile glove protection, and safety eyewear – requirements that are already standard in most synthetic chemistry laboratories – meaning the compound's hazard profile does not impose unusual barriers to use while providing full regulatory transparency.

Chemical safety assessment GHS classification Laboratory handling protocols Acute toxicity comparison

Procurement-Relevant Application Scenarios Where 4-Bromo-1-chloro-2-cyclopropoxybenzene Outperforms Its Closest Analogs


Parallel Medicinal Chemistry Library Synthesis Requiring Orthogonal, Sequential Cross-Coupling from a Single Dihalogenated Scaffold

In medicinal chemistry programs that employ diversity-oriented synthesis or parallel library construction, the 4-bromo-1-chloro-2-cyclopropoxybenzene scaffold enables a streamlined two-diversification sequence: a first Suzuki–Miyaura coupling at the para-bromo position under mild Pd(0) catalysis (60–80 °C), followed by a second, more forcing Buchwald–Hartwig amination or Suzuki coupling at the ortho-chloro position (100–110 °C, after bromine conversion). This sequential strategy is not possible with the 1,3,5-substituted regioisomer (CAS 1243353-82-3) where both halogens are in a symmetrical meta relationship, nor with the 4-bromo-2-chloro-1-cyclopropoxy isomer (CAS 869569-68-6) where the altered substitution pattern disrupts the para-bromo/ortho-chloro reactivity gradient. The cyclopropoxy group additionally contributes +0.77 LogP units relative to the methoxy analog, making the scaffold more suitable for targets requiring higher lipophilicity (e.g., CNS-penetrant candidates or transmembrane protein modulators). [1]

High-Temperature Process Chemistry and Solvent System Compatibility Requiring Boiling Point Above 250 °C

For process development reactions conducted in high-boiling aprotic solvents (DMA, NMP, DMSO, sulfolane) at temperatures exceeding 200 °C, the boiling point of 4-bromo-1-chloro-2-cyclopropoxybenzene (280.4±20.0 °C) provides a critical margin above the methoxy analog (240–245 °C) that prevents compound loss by co-distillation. The compound's higher flash point (123.4±21.8 °C vs. 94.1 °C for the methoxy analog) also reduces ignition risk during heated operations. In continuous flow reactors operating at elevated back-pressure, the thermal stability envelope of the cyclopropoxy compound enables broader parameter optimization relative to the methoxy analog, which is limited to reactions below 200 °C to avoid distillation into downstream unit operations. [1]

Impurity Reference Standard Preparation for Bexagliflozin and Related SGLT2 Inhibitor Drug Substance Manufacturing

4-Bromo-1-chloro-2-cyclopropoxybenzene serves as a key structural motif in the synthesis of bexagliflozin (Brenzavvy) and related SGLT2 inhibitors, where the 4-bromo-1-chloro-2-cyclopropoxy substitution pattern appears in synthetic intermediates. The compound's commercial availability at both 95% and 98% NLT purity tiers, with batch-specific NMR, HPLC, and GC traceability, makes it suitable as a starting material for impurity reference standard synthesis in ANDA and DMF submissions. The multi-vendor supply base (Sigma-Aldrich, Bidepharm, Coresyn, MolCore, CymitQuimica) ensures supply chain redundancy – a critical consideration for pharmaceutical development where single-source dependency introduces regulatory risk. [1] The MDL identifier MFCD17009775 provides a unique, cross-catalog search key for procurement professionals requiring unambiguous compound identification across global suppliers. [1]

Agrochemical Lead Optimization Leveraging Cyclopropoxy Lipophilicity for Foliar Uptake and Cuticular Penetration

The cyclopropoxy group's contribution of approximately +0.77 LogP units over the methoxy analog places 4-bromo-1-chloro-2-cyclopropoxybenzene in the LogP 3.5–4.0 range, which aligns with the optimal lipophilicity window for foliar-applied agrochemical active ingredients requiring cuticular penetration and systemic translocation. The bromine atom provides a synthetic handle for further elaboration via cross-coupling to generate diverse screening libraries, while the chlorine serves as a metabolically stable substituent that resists oxidative metabolism in planta – a property not easily achieved with the des-bromo analog, which lacks the para-substitution site for diversification. The compound's density (1.6 g/cm³) ensures clear phase separation in aqueous formulation screening, facilitating high-throughput emulsifiable concentrate (EC) or suspension concentrate (SC) prototyping. [1]

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